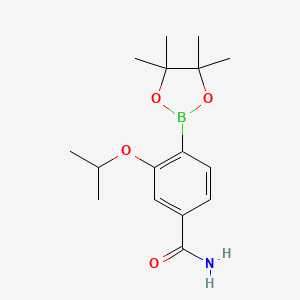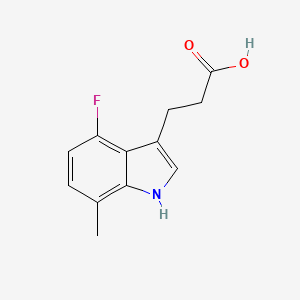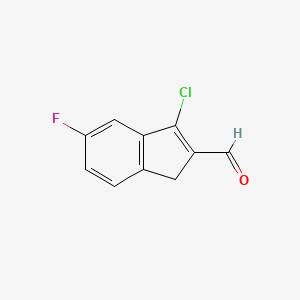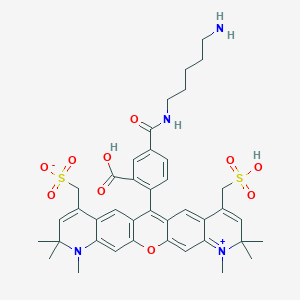
Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a pyrazole moiety, and an ethynyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the pyrazole derivative is reacted with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the ethynyl group, potentially leading to hydrogenated derivatives.
Substitution: The benzyl group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbonyl derivatives, while reduction could produce hydrogenated compounds.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may find use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
作用機序
The mechanism of action of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The ethynyl group could play a role in binding interactions, while the pyrazole and piperidine rings might contribute to the compound’s overall stability and specificity.
類似化合物との比較
Similar Compounds
Benzyl 4-((4-ethynyl-1H-imidazol-1-yl)methyl)piperidine-1-carboxylate: Similar structure but with an imidazole ring instead of a pyrazole ring.
Benzyl 4-((4-ethynyl-1H-triazol-1-yl)methyl)piperidine-1-carboxylate: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of Benzyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate lies in its combination of a pyrazole ring with an ethynyl group and a piperidine ring. This specific arrangement of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H21N3O2 |
|---|---|
分子量 |
323.4 g/mol |
IUPAC名 |
benzyl 4-[(4-ethynylpyrazol-1-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H21N3O2/c1-2-16-12-20-22(13-16)14-17-8-10-21(11-9-17)19(23)24-15-18-6-4-3-5-7-18/h1,3-7,12-13,17H,8-11,14-15H2 |
InChIキー |
UOMCEIJDJJOZRG-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CN(N=C1)CC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13718576.png)




![5'H-Spiro[dibenzo[b,d]silole-5,10'-dibenzo[b,e][1,4]azasiline]](/img/structure/B13718627.png)

![3,4,5-Tris(acetyloxy)-N-[4-[[(3-acetylphenyl)amino]sulfonyl]phenyl]benzamide](/img/structure/B13718633.png)


